4-(4-Ethenylphenoxy)benzene-1,3-diamine
Description
4-(4-Ethenylphenoxy)benzene-1,3-diamine is a diamine derivative featuring a central benzene ring substituted with an ethenylphenoxy group at the 4-position and amine groups at the 1- and 3-positions. Key applications include antimicrobial agents, liquid crystals, and azo-dyes, with substituents critically influencing functionality .
Properties
CAS No. |
629658-55-5 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(4-ethenylphenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C14H14N2O/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h2-9H,1,15-16H2 |
InChI Key |
FMQNDTJWHYEXIS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyloxy chains (e.g., hexadecyloxy) enhance thermal stability and enable liquid crystal formation, with phase transitions observed between 120–218°C .
- Azo groups (e.g., diazenyl) improve antimicrobial potency but may reduce solubility without polar substituents like acetate .

- Heterocyclic substituents (e.g., pyrimidinyl) facilitate hydrogen bonding, enhancing biological activity and synthetic yields .
Antimicrobial Activity
- Azo-derivatives: Compounds like 4-((4-isopentyloxyphenyl)diazenyl)benzene-1,3-diol (4i) inhibit S. aureus and L. monocytogenes at concentrations threefold lower than standard azobenzenes .
- Pyrimidinyl derivatives : Compound 8b (from ) shows superior antimicrobial activity due to pyrimidine’s electron-withdrawing effects enhancing target binding.
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